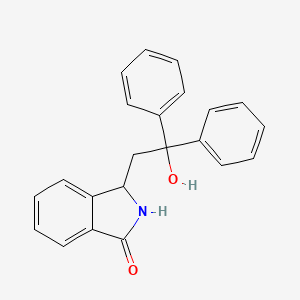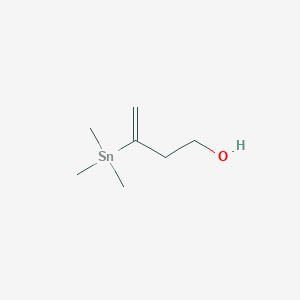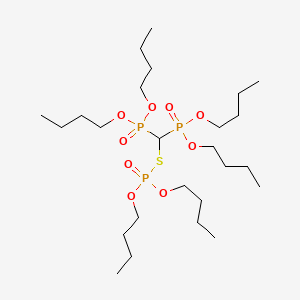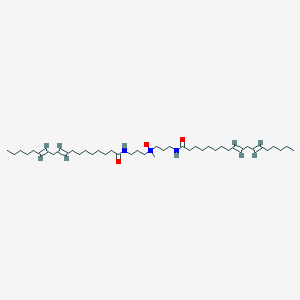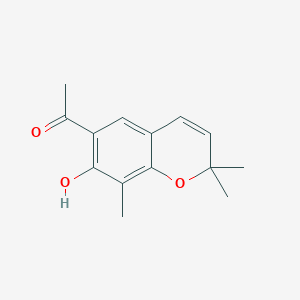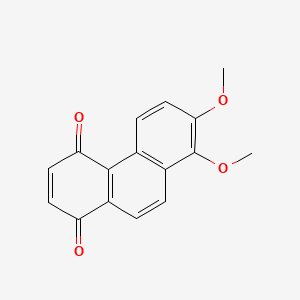
7,8-Dimethoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative characterized by its unique chemical structure, which includes two methoxy groups at the 7th and 8th positions and a quinone moiety at the 1st and 4th positions. This compound is part of the phenanthrene family, known for its occurrence in various natural sources, including plants and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Formation of more oxidized phenanthrene derivatives.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of halogenated phenanthrene derivatives.
Scientific Research Applications
7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses
Comparison with Similar Compounds
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, known for its α-glucosidase inhibitory activity.
2,7-Dihydroxy-3,4,6-trimethoxyphenanthrene: Found in Aerides falcata, exhibits anti-neuroinflammatory effects.
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its bioactive properties.
Uniqueness: 7,8-Dimethoxyphenanthrene-1,4-dione stands out due to its specific substitution pattern and the presence of a quinone moiety, which imparts unique chemical reactivity and biological activity compared to other phenanthrene derivatives .
Properties
CAS No. |
73453-73-3 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |
InChI Key |
NPZRSIKHZBZZSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
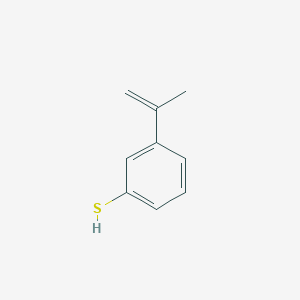

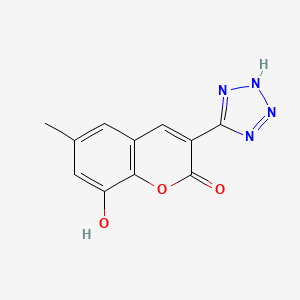
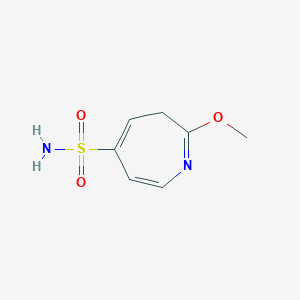
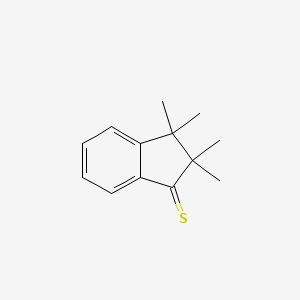
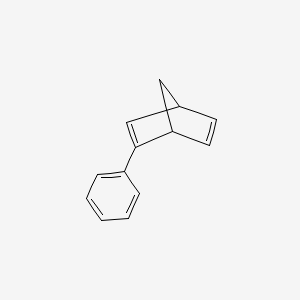
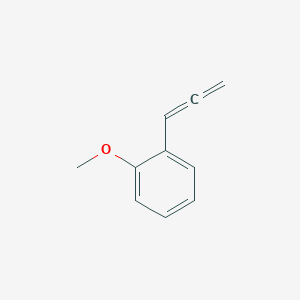
![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
